
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid (3-DMS-PB) is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in numerous studies, including those related to drug design, biochemistry, and physiology.
科学的研究の応用
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a wide range of applications in scientific research, including drug design, biochemistry, and physiology. It has been used extensively in the design of drugs for the treatment of various diseases, such as cancer, diabetes, and hypertension. It has also been used in the study of enzyme inhibition, protein folding, and signal transduction. Furthermore, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been employed in the study of the structure and function of various proteins and enzymes, as well as the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the reduction of inflammation and pain, as well as the prevention of certain diseases, such as cancer and cardiovascular disease. Additionally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). Inhibition of NF-kB has been linked to the suppression of inflammatory responses and the promotion of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and NF-kB, as well as to modulate the expression of certain genes. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation, pain, and oxidative stress. Furthermore, it has been shown to reduce the risk of certain diseases, such as cancer and cardiovascular disease.
実験室実験の利点と制限
The use of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments has several advantages and limitations. One of the main advantages is its high purity, which allows for accurate and reproducible results. Additionally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is easy to synthesize and store, making it an ideal reagent for laboratory experiments. However, it is important to note that 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be toxic at high concentrations and should be handled with care.
将来の方向性
The future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% are numerous. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further studies are needed to explore its potential therapeutic applications, such as the treatment of cancer, diabetes, and hypertension. Finally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% should be studied in combination with other compounds to explore its potential synergistic effects.
合成法
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be prepared synthetically using a variety of methods. One of the most commonly used methods involves the condensation of 3-nitrobenzoic acid and N,N-dimethylsulfamoyl chloride. This reaction is usually carried out in the presence of an acid catalyst and is followed by a hydrolysis step to obtain the desired product. The reaction can also be carried out in a solvent such as dimethylformamide or dimethylsulfoxide. The overall yield of the reaction is typically around 95%.
特性
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDCKEBKZHMRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


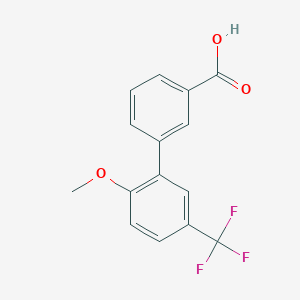

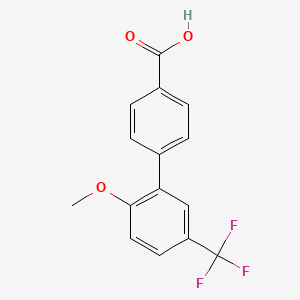

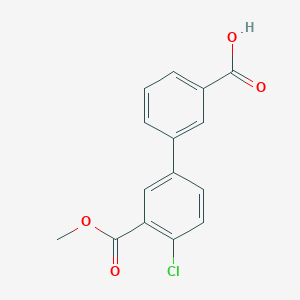
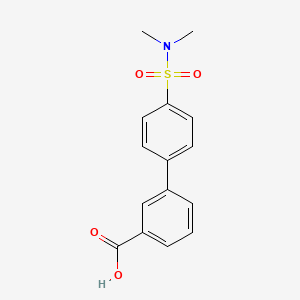
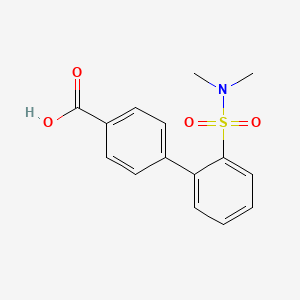

![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369824.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)